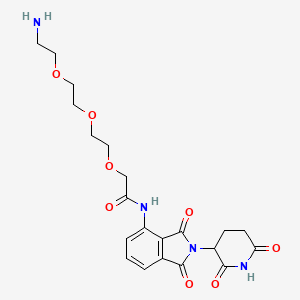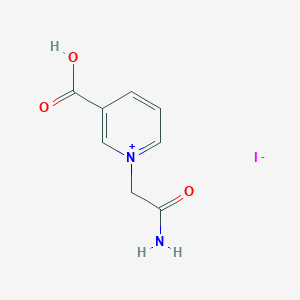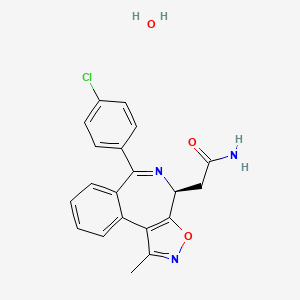
Trovoprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trovoprost is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist. It is primarily used to decrease intraocular pressure in patients with open-angle glaucoma and ocular hypertension . This compound is known for its high efficacy in reducing intraocular pressure and its reduced risk of off-target side effects compared to other prostaglandin analogues .
Méthodes De Préparation
The preparation of Trovoprost involves several key steps. The process begins with the stereoselective reduction of a compound of formula (II), resulting in a compound of formula (III). The lactone group of this compound is then reduced, and the p-phenyl-benzoyl protecting group is removed. The resulting triol is transformed by Wittig reaction into the acid of formula (VI), which is then esterified . Industrial production methods often involve the use of specific catalysts and reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Trovoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of the lactone group.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues. Common reagents used in these reactions include N,N-diethylaniline-borane complex and Corey catalyst (CBS-oxazaborolidine). Major products formed from these reactions include various prostaglandin analogues with different pharmacological properties.
Applications De Recherche Scientifique
Trovoprost has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their synthesis.
Biology: this compound is used in research on cellular signaling pathways and receptor interactions.
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
Mécanisme D'action
Trovoprost exerts its effects by acting as a full agonist at the prostaglandin FP receptor. This receptor is involved in the regulation of intraocular pressure. By binding to the FP receptor, this compound increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary muscle and the trabecular meshwork .
Comparaison Avec Des Composés Similaires
Trovoprost is often compared with other prostaglandin analogues such as latanoprost, bimatoprost, and tafluprost. While all these compounds are used to reduce intraocular pressure, this compound is unique in its high selectivity and full agonism at the FP receptor . Studies have shown that this compound has a higher efficacy in reducing intraocular pressure compared to latanoprost and bimatoprost . Similar compounds include:
Latanoprost: Another prostaglandin analogue used for reducing intraocular pressure.
Bimatoprost: Known for its efficacy in lowering intraocular pressure but with a different side effect profile.
Tafluprost: A prostaglandin analogue with similar applications but different pharmacokinetic properties
Propriétés
Formule moléculaire |
C26H35F3O6 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1 |
Clé InChI |
MKPLKVHSHYCHOC-SSHBFGKNSA-N |
SMILES isomérique |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)


![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)


![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)

